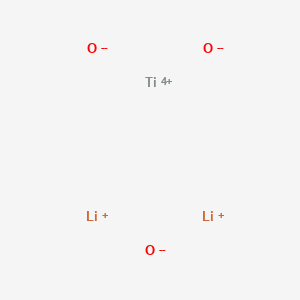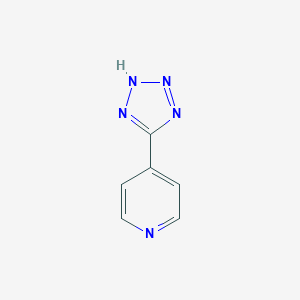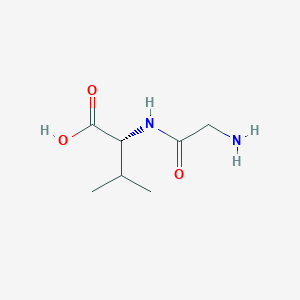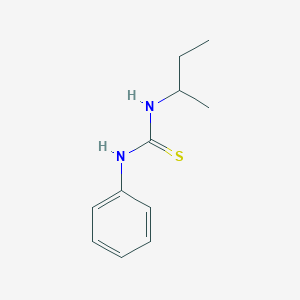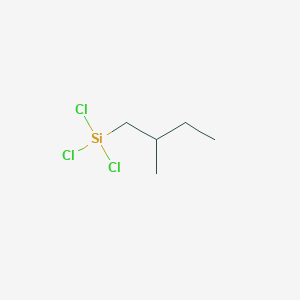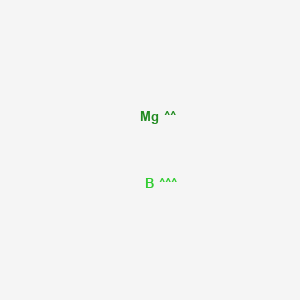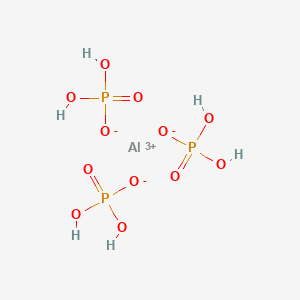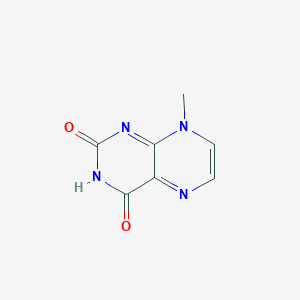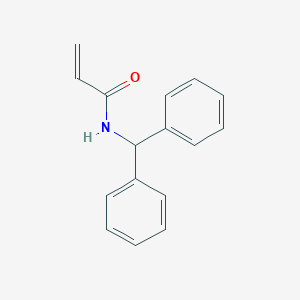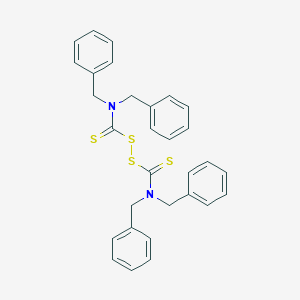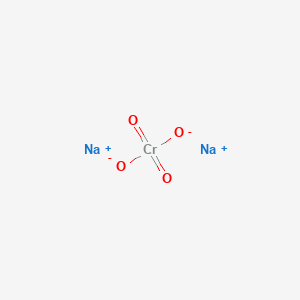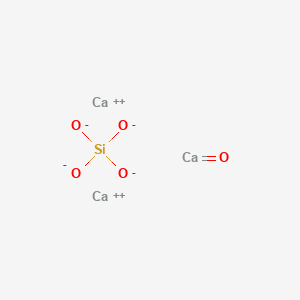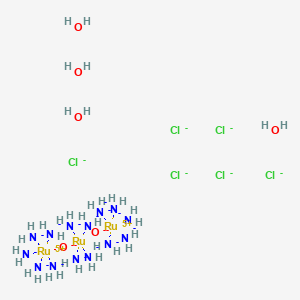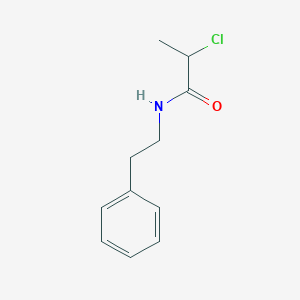
2-chloro-N-(2-phenylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the acylation of corresponding amines with propionyl chloride or other acylating agents in the presence of basic or acidic conditions. For example, some N-monosubstituted propanamides were synthesized using the Schotten-Baumann reaction, highlighting the typical methodology for synthesizing propanamide derivatives (Antonović et al., 1997).
Molecular Structure Analysis
The molecular structure and spectroscopic characterization of propanamide derivatives are determined using various techniques like FT-IR, NMR (1H-NMR, 13C-NMR), UV–vis, and X-ray crystallography. These studies provide insights into the compound's crystalline structure, bond lengths, angles, and electronic properties, offering a detailed view of its molecular geometry (Durgun et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving propanamide derivatives can vary widely depending on the functional groups present in the molecule. These compounds can undergo reactions typical of amides, such as hydrolysis, amidation, and reactions with nucleophiles and electrophiles, demonstrating the versatility of propanamide derivatives in organic synthesis (Tanaka et al., 1987).
Physical Properties Analysis
The physical properties of propanamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often determined experimentally and can be influenced by the compound's molecular structure and substituents (Pascual et al., 2017).
Wissenschaftliche Forschungsanwendungen
Chemical and Bioactivity Diversity in Agarwood
2-Chloro-N-(2-phenylethyl)propanamide, a compound structurally related to 2-(2-phenylethyl)chromones, is significant in the study of agarwood, a valuable resinous heartwood used in perfume, incense, and traditional medicines. Research into 2-(2-phenylethyl)chromones has illuminated their diverse biological properties, including antioxidant, antimicrobial, neuroprotective, anti-inflammatory, and acetylcholinesterase inhibitory activities. These findings suggest potential applications in drug development and quality control methodologies for agarwood and related products. The structural diversity and bioactivity of these compounds underscore the chemical specificity and the importance of understanding their structure-activity relationships for therapeutic use and quality assurance in agarwood-derived products (Yu et al., 2022).
Analyzing Environmental and Health Impacts of Related Compounds
While the direct scientific research applications of 2-chloro-N-(2-phenylethyl)propanamide specifically are not extensively documented in the available literature, related research on structurally similar compounds provides insights into potential areas of interest. For instance, studies on chlorinated volatile organic compounds (Cl-VOCs) and their environmental and health impacts offer a context for investigating the effects and treatment of chlorinated compounds in general. These studies highlight the ubiquity of Cl-VOCs in the environment and their associations with adverse health outcomes, pointing to the necessity for ongoing research into remediation technologies and health risk assessments (Huang et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-chloro-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKVLIVAWASLAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927264 |
Source


|
| Record name | 2-Chloro-N-(2-phenylethyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-phenylethyl)propanamide | |
CAS RN |
13156-97-3 |
Source


|
| Record name | Propionamide, 2-chloro-N-phenethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-(2-phenylethyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

